5-Bromobenzo[C]isoxazole
Overview
Description
5-Bromobenzo[C]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant biological and pharmacological activities. Isoxazoles are commonly found in various natural products and synthetic drugs, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
5-Bromobenzo[C]isoxazole is a derivative of the isoxazole class of compounds . Isoxazoles are five-membered heterocyclic compounds that have been found to possess a wide range of biological activities . They are commonly used in drug discovery research due to their significant therapeutic potential . .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . They show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways based on their chemical diversity .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
The synthesis of isoxazole derivatives is known to be influenced by various factors, including the choice of solvent and the presence of catalysts .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific isoxazole compound and the biological system in which it is present .
Cellular Effects
Functionalized isoxazole scaffolds have been shown to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . These effects are likely to be mediated by the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[C]isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions often include the use of solvents such as acetonitrile and temperatures around 80°C . Another method involves the oxidative conversion of oximes into isoxazoles using oxidants like manganese dioxide or copper chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[C]isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oximes to isoxazoles using oxidants.
Reduction: Reduction of nitro compounds to amines.
Substitution: Halogenation and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, acetonitrile.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Bromine, chlorine, and other halogens.
Major Products
The major products formed from these reactions include substituted isoxazoles, which can exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties .
Scientific Research Applications
5-Bromobenzo[C]isoxazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
2,1-Benzisoxazole: Another isoxazole derivative with significant pharmacological properties.
Nitroisoxazole: Known for its antimicrobial and antiviral activities.
Uniqueness
5-Bromobenzo[C]isoxazole stands out due to the presence of the bromine atom, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
5-bromo-2,1-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRDYQPSBPNVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312465 | |
Record name | 5-Bromo-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4682-91-1 | |
Record name | 5-Bromo-2,1-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4682-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,1-benzisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901312465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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